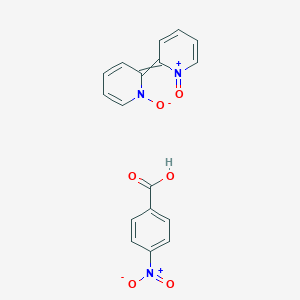
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide is a complex organic compound that combines the properties of 4-nitrobenzoic acid and a pyridinium derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzoic acid typically involves the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . The preparation of the pyridinium derivative involves the oxidation of pyridine compounds. The combination of these two components can be achieved through a series of chemical reactions that ensure the stability and integrity of the final compound.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid involves large-scale oxidation processes, often using continuous flow reactors to ensure consistent quality and yield . The pyridinium derivative is produced through controlled oxidation reactions, and the final compound is synthesized by carefully combining the two components under specific reaction conditions.
化学反応の分析
Types of Reactions
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, dichromate, and other strong oxidizers.
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Further oxidized nitro compounds.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium moiety can interact with nucleophiles and electrophiles. These interactions can lead to various biological and chemical effects, including enzyme inhibition and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
4,4’-Bipyridine 1,1’-Dioxide: A similar compound with two pyridine rings and two oxide groups.
4-Nitrobenzoic Acid: A simpler compound with only the nitrobenzoic acid moiety.
Uniqueness
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide is unique due to its combination of a nitrobenzoic acid and a pyridinium derivative
特性
CAS番号 |
781671-21-4 |
|---|---|
分子式 |
C17H13N3O6 |
分子量 |
355.30 g/mol |
IUPAC名 |
4-nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C10H8N2O2.C7H5NO4/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChIキー |
YDDDSFKRRQXBAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=C[N+]2=O)N(C=C1)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


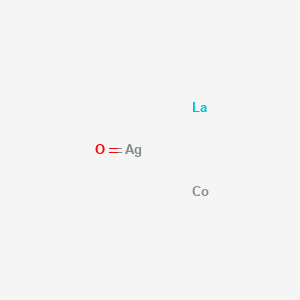
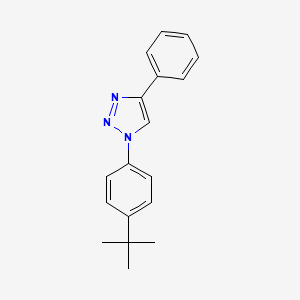
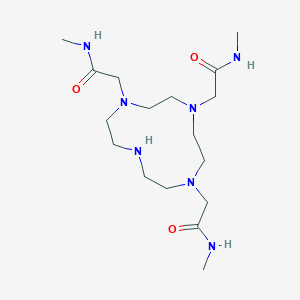
silane](/img/structure/B12522793.png)

![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
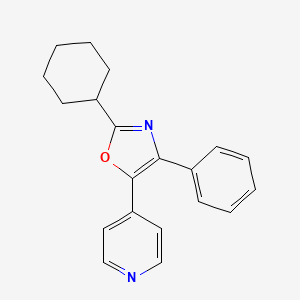
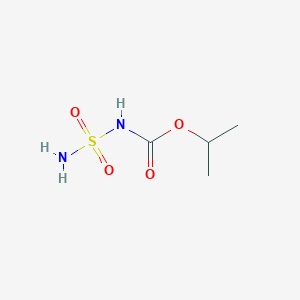
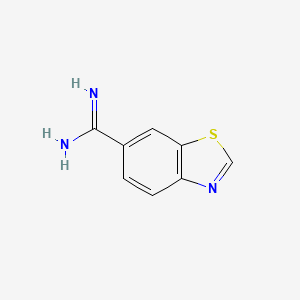
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
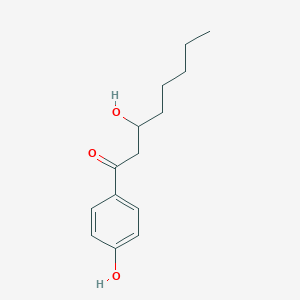
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)
